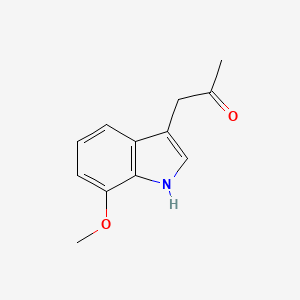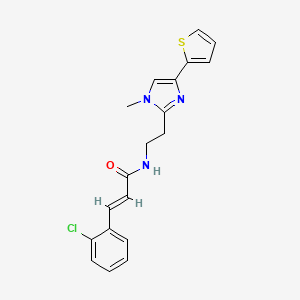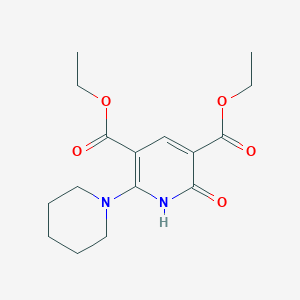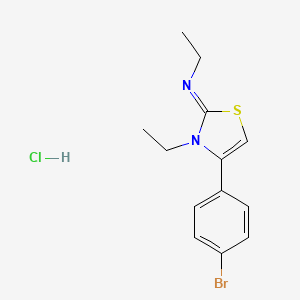
(Z)-5-(2,5-dichlorobenzyl)-2-((E)-(4-methylbenzylidene)hydrazono)thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-5-(2,5-dichlorobenzyl)-2-((E)-(4-methylbenzylidene)hydrazono)thiazolidin-4-one is a useful research compound. Its molecular formula is C18H15Cl2N3OS and its molecular weight is 392.3. The purity is usually 95%.
BenchChem offers high-quality (Z)-5-(2,5-dichlorobenzyl)-2-((E)-(4-methylbenzylidene)hydrazono)thiazolidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-5-(2,5-dichlorobenzyl)-2-((E)-(4-methylbenzylidene)hydrazono)thiazolidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Corrosion Inhibition
The synthesized thiazole-4-carboxylates, including compounds structurally similar to the requested chemical, show promising properties as corrosion inhibitors for mild steel in hydrochloric acid environments. These compounds create a protective film on the steel surface, significantly increasing polarization resistance and exhibiting mixed-type corrosion inhibition activity (El aoufir et al., 2020).
Antimicrobial and Antitumor Activity
A range of 4-thiazolidinone derivatives, similar in structure to the requested compound, have been synthesized and evaluated for their antimicrobial and antitumor activities. Some derivatives displayed significant inhibition of mycobacterial growth and showed potential as anticancer agents. These compounds inhibited the growth of several bacteria and fungi, indicating their potential in medical applications (Küçükgüzel et al., 2002).
Antiviral and Antitumor Agents
Substituted 4-imidazolidinone derivatives, structurally related to the requested compound, were synthesized for potential antiviral and antitumor applications. These compounds underwent various tests to evaluate their effectiveness against viruses and cancer cells (Khodair & Bertrand, 1998).
Antimicrobial and Antifungal Properties
New derivatives of thiazolidine-2,4-dione, closely related to the requested compound, have been synthesized and evaluated for their antimicrobial activities against pathogenic strains of bacteria and fungi. Some compounds demonstrated superior inhibitory activities compared to reference drugs, showcasing their potential in antimicrobial treatments (Stana et al., 2014).
Structural Analysis and Theoretical Investigations
The title compound, closely related to the requested chemical, was characterized through X-ray diffraction, NMR spectra, and theoretical investigations using HF and DFT levels of theory. The structural analysis and intra/intermolecular contacts provide insights into the molecular interactions and stability of these compounds (Khelloul et al., 2016).
Biological Evaluation of Thiazole Derivatives
Thiazole derivatives structurally related to the requested compound were evaluated for their antimicrobial and anticancer properties. The synthesized compounds showed effective action against both Gram-positive and Gram-negative bacteria and demonstrated potent cytotoxic activities against various cancer cell lines (Al-Mutabagani et al., 2021).
Propriétés
IUPAC Name |
(2Z)-5-[(2,5-dichlorophenyl)methyl]-2-[(E)-(4-methylphenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2N3OS/c1-11-2-4-12(5-3-11)10-21-23-18-22-17(24)16(25-18)9-13-8-14(19)6-7-15(13)20/h2-8,10,16H,9H2,1H3,(H,22,23,24)/b21-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIALNCCVAMHIOK-UFFVCSGVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=NN=C2NC(=O)C(S2)CC3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N/N=C\2/NC(=O)C(S2)CC3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-5-(2,5-dichlorobenzyl)-2-((E)-(4-methylbenzylidene)hydrazono)thiazolidin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2,6-diethylphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2658280.png)
![(Z)-5-((2-((1-hydroxybutan-2-yl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one](/img/structure/B2658281.png)

![2-(4-Bromophenyl)-4-[(2-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2658283.png)
![6-cyclopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2658284.png)

![1-{[1-(4-fluorobenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine](/img/structure/B2658287.png)

![1-(2,5-Dimethoxyphenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea](/img/structure/B2658295.png)
![tert-butyl (1S,6R)-6-methyl-8-oxo-7-azabicyclo[4.2.0]octane-7-carboxylate](/img/structure/B2658297.png)
